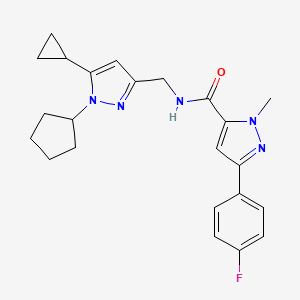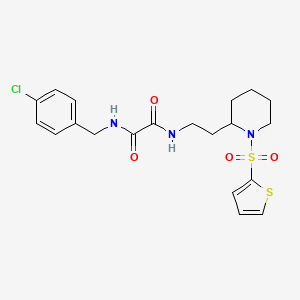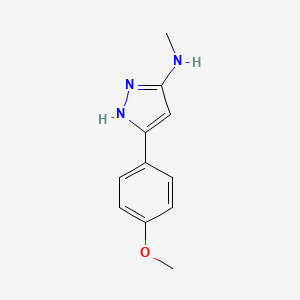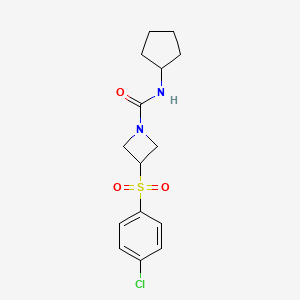
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide” is a chemical compound . The molecular formula is C19H24FN3O2S, with an average mass of 377.476 Da and a monoisotopic mass of 377.157318 Da . It is offered by Benchchem for research purposes.
Scientific Research Applications
Synthesis and Characterization
The compound has been the subject of research for its synthesis and characterization, particularly as part of the broader category of research chemicals and synthetic cannabinoids. Studies have identified and characterized various related compounds, focusing on their chemical structures, synthesis routes, and analytical properties. For example, the synthesis and characterization of similar compounds have been explored, highlighting the importance of accurate identification and the potential for mislabeling among research chemicals. Such work underscores the complexity of synthesizing and characterizing novel compounds within this chemical family, providing a foundation for further pharmacological exploration (McLaughlin et al., 2016).
Analytical Characterization
Analytical characterization techniques play a crucial role in the study of such compounds, involving extensive chromatographic, spectroscopic, and mass spectrometric analyses. This rigorous analytical approach is vital for confirming the chemical identity of novel substances, which is essential for subsequent pharmacological and toxicological studies. The work by Franz et al. (2017) exemplifies the application of these methods in the in vitro metabolism study of a related synthetic cannabinoid, providing insights into its metabolic pathways and the challenges associated with the analysis of such compounds (Franz et al., 2017).
Structural Elucidation
The structural elucidation of related compounds has also been a focus, employing advanced spectroscopic techniques to decipher complex molecular structures. This aspect of research is crucial for understanding the molecular basis of the pharmacological activity and potential therapeutic applications of these compounds. Girreser et al. (2016) detailed the structure elucidation process of a designer drug with a similar chemical backbone, highlighting the role of NMR and mass spectrometry in identifying and differentiating novel psychoactive substances (Girreser et al., 2016).
Pharmacological Potential
While the specific compound has not been extensively studied for its pharmacological properties, the research on closely related compounds suggests a potential for diverse biological activities, including interactions with cannabinoid receptors. The exploration of these activities is critical for developing new therapeutic agents and understanding the potential risks associated with their use. Studies such as those by Kemnitzer et al. (2009) investigate related compounds for their apoptosis-inducing properties, indicating the broad pharmacological potential within this class of chemicals (Kemnitzer et al., 2009).
properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O/c1-28-22(13-20(27-28)15-8-10-17(24)11-9-15)23(30)25-14-18-12-21(16-6-7-16)29(26-18)19-4-2-3-5-19/h8-13,16,19H,2-7,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTKPOPDDXMEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C(=C3)C4CC4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2646915.png)




![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2646924.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)
![Methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2646926.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)


![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)
![ethyl 5-((cyclohexanecarbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2646938.png)